molecular formula C23H36N2O11 B3060914 Perindoprilat glucuronide CAS No. 120381-56-8

Perindoprilat glucuronide

Cat. No.: B3060914
CAS No.: 120381-56-8
M. Wt: 516.5 g/mol
InChI Key: DCYRDAKXQLERQS-FQCHSDBKSA-N
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Description

Perindoprilat glucuronide is a metabolite of perindoprilat, which is the active form of the prodrug perindopril. Perindopril is an angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension and heart failure. This compound is formed through the glucuronidation of perindoprilat, a process that enhances the solubility and excretion of the compound from the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of perindoprilat glucuronide involves the glucuronidation of perindoprilat. This reaction typically occurs in the liver, where perindoprilat is conjugated with glucuronic acid. The reaction conditions often involve the use of uridine diphosphate glucuronic acid (UDPGA) as the glucuronic acid donor and the enzyme UDP-glucuronosyltransferase (UGT) to catalyze the reaction .

Industrial Production Methods

Industrial production of this compound is not commonly reported, as it is primarily a metabolic product rather than a directly synthesized compound. the production of perindopril, the precursor to perindoprilat, involves the esterification of perindoprilat with ethanol, followed by purification and formulation into pharmaceutical products .

Chemical Reactions Analysis

Types of Reactions

Perindoprilat glucuronide primarily undergoes hydrolysis and conjugation reactions. The glucuronidation process itself is a conjugation reaction where glucuronic acid is added to perindoprilat .

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Perindoprilat and glucuronic acid.

    Conjugation: This compound.

Scientific Research Applications

Perindoprilat glucuronide is primarily studied in the context of pharmacokinetics and drug metabolism. It is used to understand the metabolic pathways of perindopril and its active form, perindoprilat. Research applications include:

Mechanism of Action

Perindoprilat glucuronide itself does not have a direct pharmacological effect. its precursor, perindoprilat, inhibits the angiotensin-converting enzyme (ACE), preventing the conversion of angiotensin I to angiotensin II. This results in vasodilation, reduced blood pressure, and decreased workload on the heart. The glucuronidation of perindoprilat facilitates its excretion from the body, thereby regulating its levels and duration of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Perindoprilat glucuronide is unique in its role as a metabolite that aids in the excretion of perindoprilat. While other ACE inhibitors like enalaprilat also undergo similar metabolic processes, the specific enzymes and pathways involved can vary, leading to differences in pharmacokinetics and pharmacodynamics .

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2S,3aS,7aS)-1-[2-(1-carboxypropylamino)propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxy-6-methyloxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N2O11/c1-4-13(20(30)31)24-10(2)19(29)25-14-8-6-5-7-12(14)9-15(25)21(32)36-23(22(33)34)18(28)17(27)16(26)11(3)35-23/h10-18,24,26-28H,4-9H2,1-3H3,(H,30,31)(H,33,34)/t10?,11-,12+,13?,14+,15+,16-,17+,18-,23-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCYRDAKXQLERQS-FQCHSDBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NC(C)C(=O)N1C2CCCCC2CC1C(=O)OC3(C(C(C(C(O3)C)O)O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C(=O)O)NC(C)C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O[C@]3([C@@H]([C@H]([C@@H]([C@H](O3)C)O)O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N2O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701343858
Record name Perindoprilat glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701343858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120381-56-8
Record name Perindoprilat glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120381568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perindoprilat glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701343858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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